molecular formula C13H18N2O5S B2860031 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid CAS No. 620103-21-1

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid

Cat. No. B2860031
CAS RN: 620103-21-1
M. Wt: 314.36
InChI Key: MWIVTBBXKLCFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid” is a chemical compound with the CAS Number: 620103-21-1 . Its molecular weight is 314.36 . The IUPAC name for this compound is 4-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O5S/c16-10-9-14-5-7-15(8-6-14)21(19,20)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Tissue Culture

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid: is an excellent compound for use in tissue culture . It provides a stable environment for cell growth and maintenance without affecting the physiological pH of the culture medium . This is crucial for maintaining the integrity and functionality of cultured cells, which can be used for various research applications including drug testing, genetic studies, and cancer research.

Oxidative Phosphorylation Studies

This compound plays a significant role in studies of oxidative phosphorylation , a metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP) . Its stability and non-reactivity make it suitable for observing the electron transport chain and ATP synthesis, providing insights into cellular energy production and mitochondrial diseases.

Protein Synthesis Research

Researchers utilize 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid in protein synthesis with cell-free bacterial systems . It helps in creating controlled environments for studying the translation process, enabling the investigation of ribosomal function and the effects of various antibiotics on protein synthesis.

Photophosphorylation Analysis

The compound is also used in photophosphorylation research, which is the process of converting light energy into chemical energy during photosynthesis . It aids in the study of the mechanisms by which plants convert light energy into a stable form of energy that can be used by organisms.

CO2 Fixation Research

In the field of CO2 fixation , 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid is used to study the biochemical pathways plants use to incorporate CO2 from the atmosphere into organic compounds . Understanding these pathways is essential for improving photosynthetic efficiency and has implications for biofuel production and carbon sequestration.

Electron Microscopy Buffer

Due to its non-interfering nature with metal substrates, this compound is a suitable buffer for Transmission Electron Microscopy (TEM) studies . TEM requires precise conditions to preserve the ultrastructure of specimens, and the use of this compound ensures that the observed structures are not artifacts of the preparation process.

properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c16-10-9-14-5-7-15(8-6-14)21(19,20)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIVTBBXKLCFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid

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